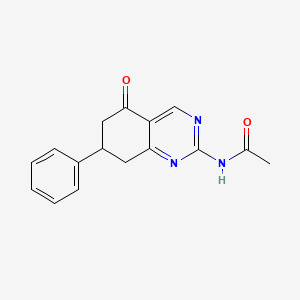![molecular formula C21H24N2O3 B5217842 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B5217842.png)
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide, also known as MPCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. Additionally, N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been found to modulate the opioid receptors in the brain, which are involved in pain perception.
Biochemical and Physiological Effects
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been found to have analgesic effects by modulating the opioid receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide in lab experiments is its potential therapeutic applications in various diseases. It has been extensively studied for its anticancer, anti-inflammatory, and analgesic properties. Additionally, N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the research on N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide include further investigating its therapeutic potential, elucidating its mechanism of action, developing more efficient synthesis methods, and investigating its potential side effects in humans.
Synthesemethoden
The synthesis of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide involves the reaction of 4-methyl-1-piperidinylamine with 3-(chlorocarbonyl)phenyl 2-phenoxyacetate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using chromatography techniques to obtain pure N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anticancer, anti-inflammatory, and analgesic properties. Studies have shown that N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has also been found to have analgesic effects by modulating the opioid receptors in the brain.
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-10-12-23(13-11-16)21(25)17-6-5-7-18(14-17)22-20(24)15-26-19-8-3-2-4-9-19/h2-9,14,16H,10-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKYDDSSQMPCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

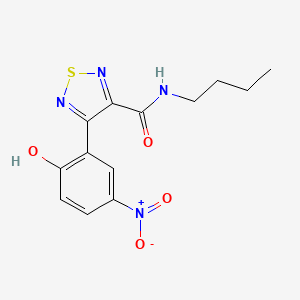
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
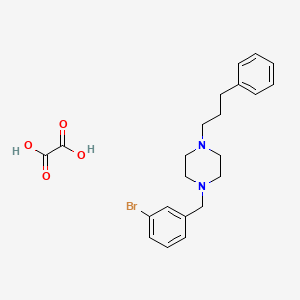
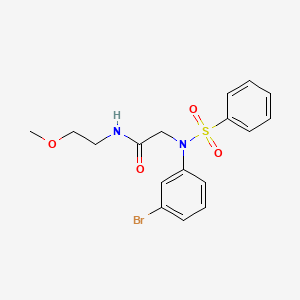
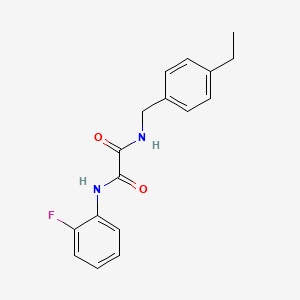
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
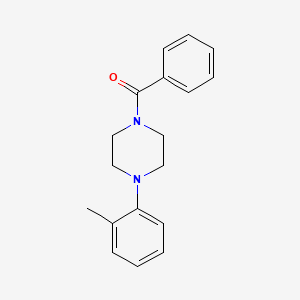
![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
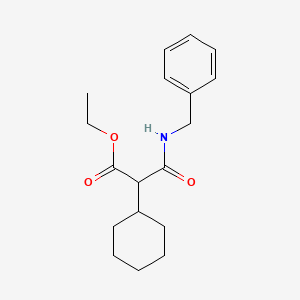
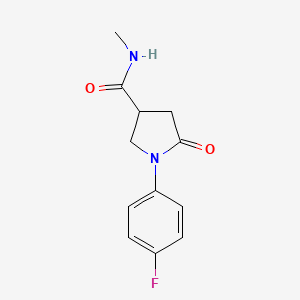
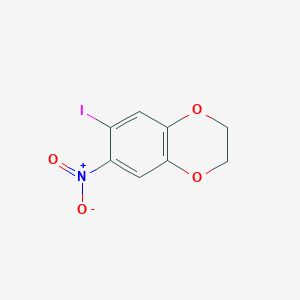
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5217826.png)
